molecular formula C15H33NO6 B1294828 Tris(2-(2-methoxyethoxy)ethyl)amine CAS No. 70384-51-9

Tris(2-(2-methoxyethoxy)ethyl)amine

Cat. No. B1294828
CAS RN: 70384-51-9
M. Wt: 323.43 g/mol
InChI Key: XGLVDUUYFKXKPL-UHFFFAOYSA-N
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Description

Tris[2-(2-methoxyethoxy)ethyl]amine, also known as TDA-1 or tris(3,6-dioxaheptyl)amine, is a complexant phase-transfer catalyst . It combines the effectiveness of cryptands and crown ethers with the open chain structure of polyethylene glycols . This compound also serves as a ligand for f-block metals of various sizes and oxidation states .


Synthesis Analysis

Tris[2-(2-methoxyethoxy)ethyl]amine can be prepared by the reaction of 2-(2-methoxy-ethoxy)ethanol with a mixture of ammonia gas and hydrogen gas in the presence of catalytic amounts of Raney nickel . This compound has also been used in the synthesis of a series of twenty-seven complexes of f-metal ions including Eu II, Yb II, Sm II, and U III and hexanuclear clusters of La III and Ce III .


Molecular Structure Analysis

The molecular formula of Tris[2-(2-methoxyethoxy)ethyl]amine is C15H33NO6 . Its molecular weight is 323.43 g/mol . The InChI string is InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16 (5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3 . The Canonical SMILES string is COCCOCCN (CCOCCOC)CCOCCOC .


Chemical Reactions Analysis

Tris[2-(2-methoxyethoxy)ethyl]amine has been used as a phase-transfer catalyst in a wide variety of reactions . It has also been used in the oxidation of arylmethanols under phase-transfer conditions .


Physical And Chemical Properties Analysis

Tris[2-(2-methoxyethoxy)ethyl]amine is a yellow liquid . It has a boiling point of 160°C at 0.5 mm Hg . Its density is 1.011 g/cm³ . This compound is soluble in water, alcohol, ethers, and most organic solvents .

Safety And Hazards

Tris[2-(2-methoxyethoxy)ethyl]amine is classified as a combustible, corrosive hazardous material . It has a flash point of 162 °C .

Future Directions

Research on tris[2-(2-methoxyethoxy)ethyl]amine is ongoing, and it is expected that the findings will inspire applications of this compound in the design of light-emitting diodes and the synthesis of extremely reducing divalent f-block metal complexes that are of interest for a wide range of applications .

properties

IUPAC Name

2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO6/c1-17-10-13-20-7-4-16(5-8-21-14-11-18-2)6-9-22-15-12-19-3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLVDUUYFKXKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN(CCOCCOC)CCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5072064
Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
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Molecular Weight

323.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-(2-methoxyethoxy)ethyl)amine

CAS RN

70384-51-9
Record name 2-(2-Methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]ethanamine
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Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl)-
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Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
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Record name Ethanamine, 2-(2-methoxyethoxy)-N,N-bis[2-(2-methoxyethoxy)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris[2-(2-methoxyethoxy)ethyl]amine
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Synthesis routes and methods I

Procedure details

To the mixture thus obtained, 51.6 g of tris(2-chloroethyl)amine hydrochloride (0.215 mole) are added. The mixture is then heated at the reflux temperature of the 2-methoxyethanol (125° C.) for 12 hours and then the solvent is removed by distillation under reduced pressure. The excess sodium 2-methoxyethanolate is neutralized by the addition of 11.6 cm3 aqueous HCl (10 N). The sodium chloride is filtered off and the solution is distilled.
Quantity
51.6 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

51.6 g (i.e., 0.215 mol) of tris-(2-chloroethyl)-amine hydrochloride were added to the above mixture (a). The mixture was subsequently heated at the reflux temperature of the 2-methoxyethanol (125° C.) for 12 hours and the solvent was then distilled under reduced pressure. The excess sodium 2-methoxyethanolate was neutralized by adding 11.6 cm3 of aqueous HCl (10 N) thereto. The sodium chloride was filtered off and the solution was distilled.
Quantity
51.6 g
Type
reactant
Reaction Step One
[Compound]
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mixture ( a )
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To the aforesaid reaction mixture (i), 51.6 g tris(2-chloroethyl)amine chlorhydrate (0.215 moles) were added. The mixture was then heated with reflux of 2-methoxyethanol (125° C.) for 12 hours, followed by the distillation of the solvent under reduced pressure. The excess sodium 2-methoxyethanolate was then neutralized by addition of 11.6 cm3 aqueous HCl (10 N). The sodium chloride was filtered off and the solution distilled.
[Compound]
Name
mixture ( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.6 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
480
Citations
A Mckillop, LS Mills - Synthetic Communications, 1987 - Taylor & Francis
Phase-Transfer Catalysed Permanganate Oxidations Using Tris[2-(2-Methoxyethoxy)Ethyl]Amine (Tda-1) Page 1 SYNTHETIC COMMUNICATIONS, 17(6), 647-655 (1987) PHASE-TRANSFER …
Number of citations: 23 www.tandfonline.com
JT Mague - Acta Crystallographica Section C, 1998 - scripts.iucr.org
In the title compound [((CH3OCH2CH2OCH2CH2) 3N) K] 2·[Cu4I6], the [Cu4I6] 2− ion has 2-fold rotation symmetry and the tetrahedron of copper atoms is edge-bridged by the iodides. …
Number of citations: 3 scripts.iucr.org
A Tagiuri, A Henni - The Journal of Natural Gas Engineering, 2018 - degruyter.com
The observed pseudo first order rate constants (k 0 ) were measured for the reaction between CO 2 and tertiary amines such as [2-(Diisopropylamino) ethanol (2-DIPA), N,n,n′,n′-…
Number of citations: 0 www.degruyter.com
G Schroeder, B Łęska, F Bartl, B Różalski… - Journal of molecular …, 1999 - Elsevier
The deprotonation reactions of dimethyl (4-nitrophenyl)malonate and 4-bromophenyl-4-nitrophenylcyanomethane by tris[2-(2-methoxyethoxy)ethyl]amine, tributylamine and cryptand …
Number of citations: 11 www.sciencedirect.com
GJ Tanoury, CH Senanayake - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 70384‐51‐9 ] C 15 H 33 NO 6 (MW 323.43) InChI = 1S/C15H33NO6/c1‐17‐10‐13‐20‐7‐4‐16(5‐8‐21‐14‐11‐18‐2)6‐9‐22‐15‐12‐19‐3/h4‐15H2,1‐3H3 InChIKey = …
Number of citations: 1 onlinelibrary.wiley.com
AM Beauchamp - 2012 - corescholar.libraries.wright.edu
A series of alkoxyalkylammonium salts has been synthesized for use in metathesis reactions with dilithium phthalocyanine. The salts, which were ionic liquids at or near room …
Number of citations: 7 corescholar.libraries.wright.edu
TL Ho, M Fieser, L Fieser, J Smith - Fieser and Fieser's …, 2006 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
HG Kwon, Y Oh, JW Park, YK Lee, CG Kim… - MRS Online Proceedings …, 2002 - Springer
We report the synthesis of new precursors Ba(thd) 2 (tmeea) and Sr(thd) 2 (tmeea), where tmeea = tris[2-(2-methoxyethoxy)ethyl]amine, and the LS-MOCVD of barium strontium titanate (…
Number of citations: 3 link.springer.com
AI Ojeda-Amador, AJ Martínez-Martínez… - Inorganic …, 2016 - ACS Publications
Reacting cesium fluoride with an equimolar n-hexane solution of lithium bis(trimethylsilyl)amide (LiHMDS) allows the isolation of CsHMDS (1) in 80% yield (after sublimation). This …
Number of citations: 42 pubs.acs.org
AI Ojeda-Amador, AJ Martínez-Martínez… - Dalton …, 2017 - pubs.rsc.org
The structural chemistry of eleven donor complexes of the important Brønsted base potassium 1,1,1,3,3,3-hexamethyldisilazide (KHMDS) has been studied. Depending on the donor, …
Number of citations: 17 pubs.rsc.org

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